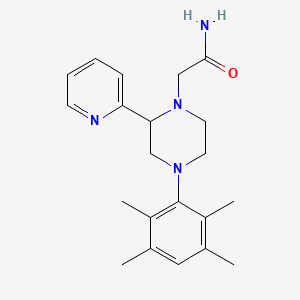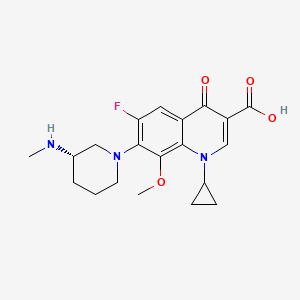
Balofloxacin, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Balofloxacin, (S)- is a fluoroquinolone antibiotic with a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. It is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae . Balofloxacin functions by inhibiting the action of DNA-gyrase, preventing bacterial cells from reproducing or repairing themselves, resulting in cellular death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Balofloxacin can be synthesized through a series of chemical reactions involving the formation of its core quinolone structure. One common method involves the reaction of 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid with various reagents under controlled conditions . The synthesis typically involves steps such as cyclization, fluorination, and methoxylation.
Industrial Production Methods
In industrial settings, the production of Balofloxacin involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification . The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Balofloxacin undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its antibacterial properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and 4,4′-azobis(4-cyanopentanoic acid) (ACVA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) is often used for reduction reactions.
Substitution: Various alkylating agents are used for substitution reactions to modify the quinolone ring.
Major Products Formed
The major products formed from these reactions include modified quinolone derivatives with enhanced antibacterial activity .
Aplicaciones Científicas De Investigación
Balofloxacin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and modification of fluoroquinolones.
Biology: Investigated for its effects on bacterial DNA replication and repair mechanisms.
Medicine: Used in the treatment of bacterial infections, particularly those caused by resistant strains.
Industry: Employed in the development of new antibacterial agents and formulations.
Mecanismo De Acción
Balofloxacin exerts its effects by inhibiting the bacterial enzymes DNA-gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and repair. By inhibiting their action, Balofloxacin prevents bacterial cells from reproducing, leading to cell death . The compound’s molecular targets include the DNA-gyrase and topoisomerase IV enzymes, which are essential for maintaining the supercoiled structure of bacterial DNA .
Comparación Con Compuestos Similares
Similar Compounds
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Pazufloxacin: Used for its broad-spectrum antibacterial activity.
Uniqueness
Balofloxacin is unique due to its enhanced activity against Gram-positive bacteria, including MRSA and Streptococcus pneumoniae . Its specific molecular modifications provide it with a distinct pharmacological profile compared to other fluoroquinolones .
Propiedades
Número CAS |
165619-84-1 |
|---|---|
Fórmula molecular |
C20H24FN3O4 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H24FN3O4/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27)/t11-/m0/s1 |
Clave InChI |
MGQLHRYJBWGORO-NSHDSACASA-N |
SMILES isomérico |
CN[C@H]1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
SMILES canónico |
CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


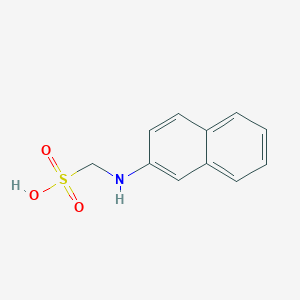

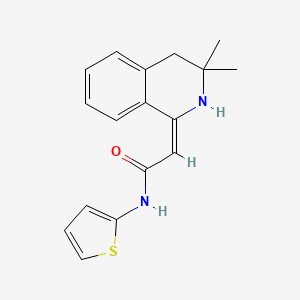
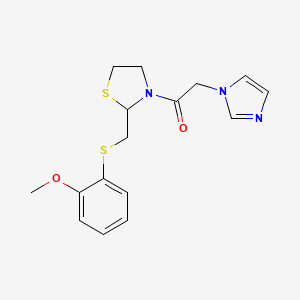
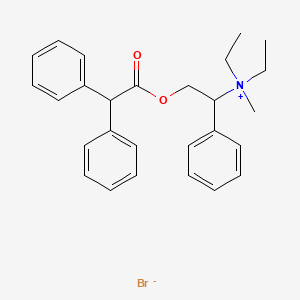
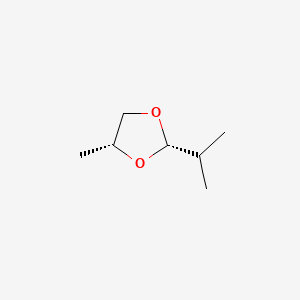
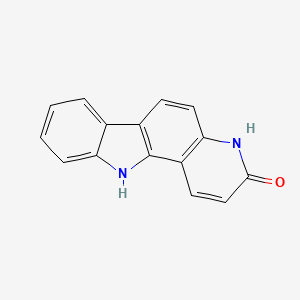
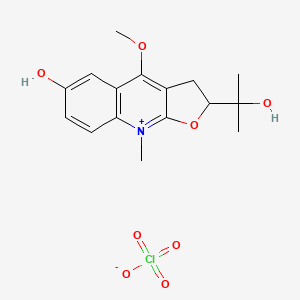
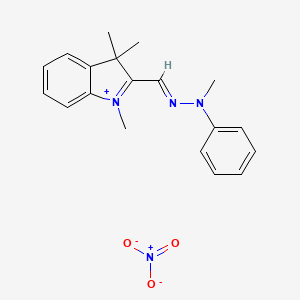
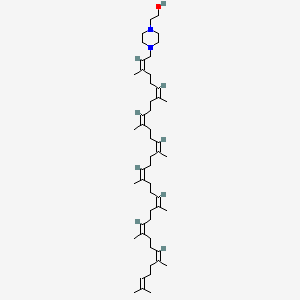
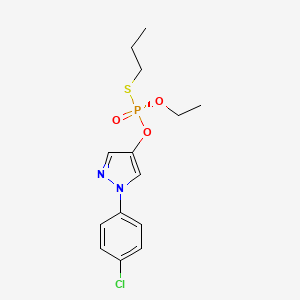
![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
